molecular formula C8H10O3S B14006690 rel-Ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate CAS No. 191471-72-4

rel-Ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate

Katalognummer: B14006690
CAS-Nummer: 191471-72-4
Molekulargewicht: 186.23 g/mol
InChI-Schlüssel: KMDNAMRKHPLLTR-FSDSQADBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL (1R,5S,6S)-4-OXO-2-THIABICYCLO[310]HEXANE-6-CARBOXYLATE is a complex organic compound with a unique bicyclic structure It contains a sulfur atom within its bicyclic framework, which contributes to its distinctive chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (1R,5S,6S)-4-OXO-2-THIABICYCLO[3.1.0]HEXANE-6-CARBOXYLATE typically involves the formation of the bicyclic core followed by the introduction of the ethyl ester group. One common synthetic route includes the cyclization of a suitable precursor under controlled conditions to form the bicyclic structure. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL (1R,5S,6S)-4-OXO-2-THIABICYCLO[3.1.0]HEXANE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

ETHYL (1R,5S,6S)-4-OXO-2-THIABICYCLO[3.1.0]HEXANE-6-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which ETHYL (1R,5S,6S)-4-OXO-2-THIABICYCLO[3.1.0]HEXANE-6-CARBOXYLATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom within the bicyclic structure can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and result in specific physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ETHYL (1R,5S,6S)-2-OXOBICYCLO[3.1.0]HEXANE-6-CARBOXYLATE
  • ETHYL (1R,5S,6R)-3-OXOBICYCLO[3.1.0]HEXANE-6-CARBOXYLATE
  • REL- (1R,5S,6S)-6-AMINO-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER

Uniqueness

ETHYL (1R,5S,6S)-4-OXO-2-THIABICYCLO[3.1.0]HEXANE-6-CARBOXYLATE is unique due to the presence of the sulfur atom in its bicyclic structure, which imparts distinct chemical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where sulfur-containing compounds are required.

Eigenschaften

CAS-Nummer

191471-72-4

Molekularformel

C8H10O3S

Molekulargewicht

186.23 g/mol

IUPAC-Name

ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate

InChI

InChI=1S/C8H10O3S/c1-2-11-8(10)6-5-4(9)3-12-7(5)6/h5-7H,2-3H2,1H3/t5-,6-,7-/m1/s1

InChI-Schlüssel

KMDNAMRKHPLLTR-FSDSQADBSA-N

Isomerische SMILES

CCOC(=O)[C@@H]1[C@@H]2[C@H]1SCC2=O

Kanonische SMILES

CCOC(=O)C1C2C1SCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.